molecular formula C16H16BrN5O2S B10963187 4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide

Cat. No.: B10963187
M. Wt: 422.3 g/mol
InChI Key: ULKBLFOLLACDIF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the bromine and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzothieno moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic structures allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Shares the bromine and pyrazole moieties but lacks the benzothieno and pyrimidin structures.

    2-Bromo-benzamide: Contains the bromine and benzene ring but differs significantly in overall structure.

Uniqueness

4-Bromo-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16BrN5O2S

Molecular Weight

422.3 g/mol

IUPAC Name

4-bromo-2-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16BrN5O2S/c1-8-19-15-12(9-5-3-4-6-11(9)25-15)16(24)22(8)20-14(23)13-10(17)7-18-21(13)2/h7H,3-6H2,1-2H3,(H,20,23)

InChI Key

ULKBLFOLLACDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=C(C=NN4C)Br

Origin of Product

United States

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